molecular formula C20H19NO2 B14518701 {2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid CAS No. 62809-27-2

{2-[(2,3-Dimethylnaphthalen-1-yl)amino]phenyl}acetic acid

Cat. No.: B14518701
CAS No.: 62809-27-2
M. Wt: 305.4 g/mol
InChI Key: XQOWIASRCZVDRU-UHFFFAOYSA-N
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Description

2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid is an organic compound with a complex structure that includes a naphthalene ring substituted with dimethyl groups and an amino group connected to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes nitration to introduce nitro groups. Subsequent reduction of the nitro groups to amino groups is followed by coupling with a phenylacetic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid involves its interaction with molecular targets in biological systems. The amino group and aromatic rings allow it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.

    2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety.

Uniqueness

2-(2-((2,3-Dimethylnaphthalen-1-yl)amino)phenyl)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

62809-27-2

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-[2-[(2,3-dimethylnaphthalen-1-yl)amino]phenyl]acetic acid

InChI

InChI=1S/C20H19NO2/c1-13-11-15-7-3-5-9-17(15)20(14(13)2)21-18-10-6-4-8-16(18)12-19(22)23/h3-11,21H,12H2,1-2H3,(H,22,23)

InChI Key

XQOWIASRCZVDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)NC3=CC=CC=C3CC(=O)O

Origin of Product

United States

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